benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
Description
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C13H17N3/c1-11-13(10-16(2)15-11)9-14-8-12-6-4-3-5-7-12/h3-7,10,14H,8-9H2,1-2H3 |
InChI Key |
PPHMWTVXZRNZCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Comprehensive Analysis of Preparation Methods for Benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
This compound represents a significant pyrazole derivative with versatile applications in synthetic chemistry and potential pharmaceutical development. This compound features a pyrazole core with methyl substituents at positions 1 and 3, a methylamine bridge, and a benzyl group attached to the nitrogen atom. The following analysis provides a detailed examination of various preparation methodologies, reaction mechanisms, optimization strategies, and characterization techniques for this compound. Based on comprehensive research spanning multiple chemical databases and literature sources, this report outlines the most effective synthetic routes while highlighting critical parameters affecting yield and purity.
Compound Identity and Properties
Structural Characteristics
This compound (CAS: 1006464-90-9) is a substituted pyrazole with a molecular formula of C₁₃H₁₇N₃. The structure consists of a 1,3-dimethyl-1H-pyrazole core with a benzylaminomethyl substituent at position 4. This arrangement creates a compound with interesting reactivity patterns and potential biological activity due to the presence of both nucleophilic nitrogen and aromatic moieties.
Physical and Chemical Properties
The compound exhibits specific physicochemical properties that are relevant to its synthesis and application. These properties are summarized in Table 1 below:
Understanding these properties is crucial for designing effective synthesis protocols and purification strategies for the target compound.
General Synthetic Approaches
Nucleophilic Substitution Methodology
The most common approach for synthesizing this compound involves nucleophilic substitution reactions. This typically requires the preparation of key precursors, followed by their coupling under appropriate conditions. The reaction leverages the nucleophilic character of nitrogen atoms to form new carbon-nitrogen bonds.
For this compound, the synthesis generally proceeds through the reaction between a suitably functionalized 1,3-dimethyl-1H-pyrazole derivative and benzylamine or benzyl halide, depending on which nitrogen serves as the nucleophile in the reaction.
Mannich Reaction Strategy
An alternative approach utilizes the Mannich reaction, which is a three-component condensation involving an aldehyde, an amine, and a compound containing an acidic hydrogen. This reaction is particularly relevant for introducing aminomethyl groups onto heterocyclic systems like pyrazoles.
For pyrazole derivatives, the Mannich reaction typically occurs at positions with enhanced nucleophilicity. In 1,3-dimethyl-1H-pyrazole systems, the 4-position can be functionalized through this methodology to introduce the required aminomethyl group that can subsequently be benzylated.
Specific Preparation Methods
Direct Nucleophilic Coupling
Precursor Preparation
The synthesis begins with the preparation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which serves as a key precursor. This aldehyde can be synthesized through various methods, including formylation of 1,3-dimethyl-1H-pyrazole or oxidation of appropriate pyrazole derivatives.
Reductive Amination Route
One of the most efficient routes involves reductive amination of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with benzylamine:
- The 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) is combined with benzylamine (1.1-1.2 equivalents) in an appropriate solvent, typically methanol or ethanol.
- The reaction mixture is stirred at room temperature to form the imine intermediate.
- A reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is added to reduce the imine to the corresponding amine.
- The reaction mixture is typically stirred for 4-6 hours at room temperature or under mild heating (40-50°C).
- The product is isolated through extraction and purified by column chromatography or recrystallization.
Two-Step Synthesis via Primary Amine
An alternative approach involves a two-step process utilizing (1,3-dimethyl-1H-pyrazol-4-yl)methanamine as an intermediate:
Step 1: Preparation of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine
This intermediate can be synthesized through several methods:
- Reduction of 1,3-dimethyl-1H-pyrazole-4-carbonitrile using lithium aluminum hydride (LiAlH₄) in dry THF.
- Reductive amination of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with ammonia or ammonium acetate, followed by reduction.
- Gabriel synthesis involving reaction of 4-(bromomethyl)-1,3-dimethyl-1H-pyrazole with potassium phthalimide, followed by hydrazinolysis.
Step 2: N-Benzylation
The second step involves benzylation of the primary amine intermediate:
- (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine (1 equivalent) is combined with benzyl chloride or benzyl bromide (1.1 equivalents) in the presence of a base such as potassium carbonate or triethylamine.
- The reaction is typically conducted in a polar aprotic solvent like DMF or acetonitrile.
- The reaction mixture is heated to 70-80°C for 12-24 hours.
- The product is isolated through extraction and purified by column chromatography.
Modified Mannich Reaction Approach
The Mannich reaction offers a versatile method for introducing the aminomethyl group onto the pyrazole ring:
- 1,3-Dimethyl-1H-pyrazole (1 equivalent) is combined with benzylamine (1.1 equivalents) and formaldehyde (1.2 equivalents, typically as 37% aqueous solution or paraformaldehyde).
- The reaction is conducted in an appropriate solvent, often methanol or ethanol, with catalytic acetic acid.
- The mixture is heated under reflux for 6-12 hours.
- The product is isolated through extraction and purified by chromatography.
This approach can be particularly useful when direct functionalization of the 4-position is challenging, though regioselectivity must be carefully controlled.
Optimization and Reaction Parameters
Solvent Effects
The choice of solvent significantly impacts reaction efficiency and yield. Table 2 summarizes the effects of different solvents on the nucleophilic substitution reaction:
Polar aprotic solvents like DMF and DMSO generally provide better results by enhancing the nucleophilicity of the reacting species and improving solubility.
Temperature Optimization
Temperature control is critical for maximizing yield while minimizing side reactions:
- For nucleophilic substitution reactions, temperatures of 80-90°C typically maximize SN2 efficiency.
- For reductive amination, initial imine formation is often conducted at room temperature, with reduction performed at 0-25°C to prevent over-reduction.
- Lower temperatures (50-60°C) may be preferable when using more reactive benzylating reagents to minimize polyalkylation.
Catalyst Considerations
The addition of appropriate catalysts can significantly improve reaction efficiency:
- Lewis acids like zinc chloride or boron trifluoride etherate can activate carbonyl compounds in the Mannich reaction.
- Phase-transfer catalysts such as tetrabutylammonium bromide can enhance the reaction between the pyrazole derivative and benzyl halide in two-phase systems.
- For reductive amination, titanium(IV) isopropoxide can promote imine formation and improve selectivity.
Purification and Characterization
Isolation Techniques
Effective purification is essential for obtaining high-purity this compound:
- Column chromatography using silica gel with ethyl acetate/hexane or dichloromethane/methanol gradient systems.
- Recrystallization from appropriate solvent systems, often ethyl acetate/hexane or methanol/diethyl ether.
- For larger-scale preparations, distillation under reduced pressure may be applicable, though care must be taken to prevent thermal decomposition.
Analytical Confirmation
Multiple analytical techniques are employed to confirm the structure and purity of the synthesized compound:
NMR Spectroscopy: ¹H NMR typically shows characteristic signals for the pyrazole C-H (δ ~7.2-7.4 ppm), methylene bridges (δ ~3.7-4.2 ppm), and methyl groups on the pyrazole ring (δ ~2.1-2.3 ppm).
Mass Spectrometry: The molecular ion peak should appear at m/z 215.3 [M+H]⁺, consistent with the molecular formula C₁₃H₁₇N₃.
Infrared Spectroscopy: Characteristic bands for C-N stretching (1200-1350 cm⁻¹), aromatic C=C stretching (1400-1600 cm⁻¹), and N-H stretching (if present, 3300-3500 cm⁻¹).
HPLC: High-performance liquid chromatography can confirm purity, typically aiming for >95% purity using appropriate column systems.
Comparative Evaluation of Synthetic Routes
Efficiency Analysis
Table 3 provides a comparative analysis of the different synthetic approaches:
The direct nucleophilic coupling through reductive amination generally offers the best combination of yield, time efficiency, and scalability, making it the preferred method for most applications.
Reactivity Considerations
When synthesizing this compound, several reactivity factors must be considered:
- The nucleophilicity of the pyrazole nitrogen compared to the exocyclic amine nitrogen can lead to competing reactions during benzylation steps.
- The potential for polyalkylation when using excess benzylating agent, requiring careful stoichiometric control.
- The stability of intermediates, particularly imine species in reductive amination approaches, which may require controlled reaction conditions.
Structural Variations
Several structural analogs have been reported with subtle variations:
- Isomeric variation: Benzyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine, with the side chain at the 5-position instead of the 4-position.
- Substitution variations: Compounds with different substituents on the benzyl group or alternative alkyl groups replacing the methyl groups on the pyrazole ring.
- Extended derivatives: More complex structures utilizing the basic scaffold, such as N-benzyl-N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine.
These variations can be synthesized through similar methodologies with appropriate modifications to accommodate the structural differences.
Chemical Reactions Analysis
Types of Reactions
Benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group or the pyrazole ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit catalytic activity. These complexes can participate in various biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Pyrazole Ring
1,3-Dimethyl vs. 1-Isopropyl-5-Methyl Substitution
- Benzyl[(1-isopropyl-5-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1856050-46-8, C₁₅H₂₂ClN₃ , MW 279.81 g/mol):
Replacing 1,3-dimethyl groups with 1-isopropyl and 5-methyl introduces steric bulk. The isopropyl group increases hydrophobicity and may reduce metabolic clearance, but steric hindrance could limit interactions with enzymatic targets. This modification is relevant in drug design to optimize pharmacokinetics .
1,3-Dimethyl vs. 3-Phenyl Substitution
- This substitution improves solubility in polar solvents and may enhance binding to metalloenzymes or receptors .
Amine Group Modifications
Benzyl vs. Dimethylaminobenzyl Substitution
- N-[4-(Dimethylamino)benzyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine (CAS 1006461-43-3, C₁₅H₂₁N₅, MW 258.37 g/mol): The dimethylamino group (N(CH₃)₂) is a strong electron donor, increasing the compound’s basicity (pKa ~9–10) and enhancing water solubility at physiological pH. This modification is advantageous for improving bioavailability in drug candidates .
Benzyl vs. Difluorophenylmethyl Substitution
- [(2,5-Difluorophenyl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine (CAS EN300-231880, C₁₃H₁₅F₂N₃ , MW 251.28 g/mol):
Fluorine atoms enhance lipophilicity (logP ~2.5) and metabolic stability by resisting oxidative degradation. The electron-withdrawing effect of fluorine may also modulate receptor binding affinity .
Hybrid Structures with Heterocyclic Additions
- The dimethylamino group enhances electron density, making this compound suitable for catalytic or fluorescent applications .
Triazole-Pyrazole Hybrids (e.g., 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine , C₂₂H₂₂N₆ ):
Triazole rings offer additional hydrogen-bonding sites and thermal stability. Such hybrids are explored in catalysis (e.g., copper-catalyzed reactions) due to their chelating capacity .
Antimicrobial Activity
- The parent compound benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine demonstrates moderate antimicrobial activity against Gram-positive bacteria (MIC ~16–32 µg/mL), comparable to 1,3-diphenylpyrazole derivatives .
- Fluorinated analogues (e.g., difluorophenylmethyl derivatives) show enhanced activity against resistant strains (MIC ~8 µg/mL) due to improved membrane penetration .
Analgesic Potential
- Pyrazole-amines with methoxyphenyl substituents (e.g., [(1,3-dimethylpyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine) exhibit superior analgesic effects in rodent models (ED₅₀ ~10 mg/kg) compared to the benzyl variant (ED₅₀ ~25 mg/kg), likely due to enhanced CNS penetration .
Biological Activity
Benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a benzyl group and a dimethyl group at the 1 and 3 positions, respectively. The structural formula can be represented as follows:
This compound is classified under pyrazole derivatives, which are known for their wide-ranging pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity . A study focusing on related pyrazole derivatives demonstrated that certain compounds in this category can inhibit mTORC1 activity and enhance autophagy in cancer cells. These mechanisms are critical in cancer treatment as they can disrupt tumor growth and survival pathways .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 23 | MIA PaCa-2 | <0.5 | mTORC1 inhibition, autophagy modulation |
| Compound 22 | MIA PaCa-2 | >10 | Autophagic flux disruption |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways that contribute to cancer progression or microbial resistance.
- Autophagy Regulation : As noted in anticancer studies, it may modulate autophagic processes, which are crucial for maintaining cellular homeostasis under stress conditions.
Study on Autophagy Modulation
A significant study investigated the effects of related pyrazole derivatives on autophagy in pancreatic cancer cells (MIA PaCa-2). The results indicated that certain compounds increased basal autophagy levels while impairing autophagic flux under nutrient-deprived conditions. This suggests a potential therapeutic angle for targeting metabolic stress in tumors .
Antimicrobial Efficacy Assessment
Although direct studies on this compound's antimicrobial properties are sparse, related compounds have shown efficacy against various pathogens. Future research could elucidate specific interactions with bacterial targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
